N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide
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Description
“N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” is a compound with the molecular formula C16H17NO3 . The coumarin moiety in the compound is essentially planar and the cyclohexane ring adopts the usual chair conformation .
Molecular Structure Analysis
The dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue (defined as the N, C and O atoms) is 18.9 (2)° . There are two intramolecular hydrogen bonds involving the amide group .
Physical and Chemical Properties Analysis
The compound “N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” has a molecular formula of C16H17NO3 . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Organic Synthesis Applications
N-(2-oxo-2H-chromen-3-yl)-5-phenyloxazole-2-carboxamide derivatives are pivotal in the synthesis of macrocyclic lactones and macrolides, substances with significant biological activities. The oxazole system, which is part of the compound's structure, serves as a protecting group for the carboxyl function, facilitating the synthesis of complex molecules under mild conditions. This has been applied in the synthesis of (±)-recifeiolide and (±)-di-0-methylcurvularin, highlighting the compound's utility in creating biologically active macrolides (Wasserman et al., 1981).
Material Science Applications
The electroactive properties of derivatives containing the this compound structure have been exploited in the development of sensors. Specifically, these derivatives have been synthesized with benzothiazole and benzoxazole pendent groups to create polyamic acids (PAAs) that can detect hydrogen peroxide (H2O2) through intrinsic redox reactions. This application demonstrates the compound's potential in sensor technology, offering a high selectivity and sensitivity approach for H2O2 detection without the need for enzymes (Hua et al., 2011).
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17(18-20-11-16(24-18)12-6-2-1-3-7-12)21-14-10-13-8-4-5-9-15(13)25-19(14)23/h1-11H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBGUORBNHEJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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